molecular formula C12H22O11 B11933106 6-O-(B-D-Galactopyranosyl)-D-galactopyranose

6-O-(B-D-Galactopyranosyl)-D-galactopyranose

Cat. No.: B11933106
M. Wt: 342.30 g/mol
InChI Key: DLRVVLDZNNYCBX-XIEPDHIPSA-N
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Description

6-O-beta-D-Galactopyranosyl-D-galactose is a disaccharide that forms part of the polysaccharide main chain. It is connected through beta-(1→6)-glycoside bonds, with a side chain bonded to the main chain by beta-(1→3) bonds . This compound is significant in various scientific research fields, particularly in the study of carbohydrates and their biological roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-beta-D-Galactopyranosyl-D-galactose involves the formation of glycosidic bonds between galactose units. One common method includes the use of glycosyl donors and acceptors under specific reaction conditions to form the desired disaccharide. The reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of 6-O-beta-D-Galactopyranosyl-D-galactose may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is advantageous due to its specificity and efficiency. Additionally, microbial fermentation processes can be employed, utilizing microorganisms that naturally produce the disaccharide .

Chemical Reactions Analysis

Types of Reactions

6-O-beta-D-Galactopyranosyl-D-galactose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-O-beta-D-Galactopyranosyl-D-galactose has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 6-O-beta-D-Galactopyranosyl-D-galactose exerts its effects involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can modulate the activity of these enzymes, influencing various metabolic pathways. Additionally, it can act as a prebiotic, promoting the growth of beneficial gut bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-beta-D-Galactopyranosyl-D-galactose is unique due to its specific glycosidic linkages (beta-(1→6) and beta-(1→3)), which confer distinct chemical and biological properties. These unique linkages influence its reactivity and interactions with biological molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(3R,4S,5R,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6+,7+,8+,9-,10-,11?,12-/m1/s1

InChI Key

DLRVVLDZNNYCBX-XIEPDHIPSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O

Origin of Product

United States

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